4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound with the molecular formula C7H6N2O3S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 2-aminobenzenethiol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot multicomponent reactions, which are simple in execution and yield high amounts of the target product, are commonly employed. These reactions often use water as a solvent and proceed under microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group or the benzothiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and bromine. Reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities or improved material properties .
Scientific Research Applications
4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-(2-oxopropyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Another benzothiazole derivative with distinct chemical properties and applications.
Uniqueness
4-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
82649-18-1 |
---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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